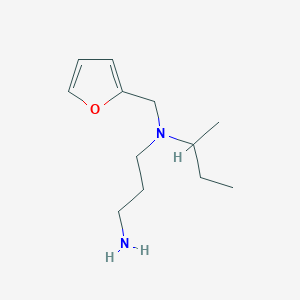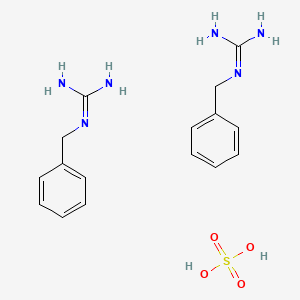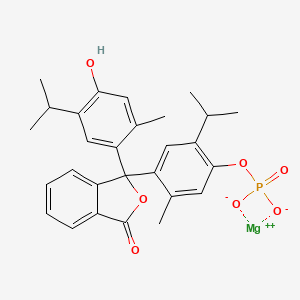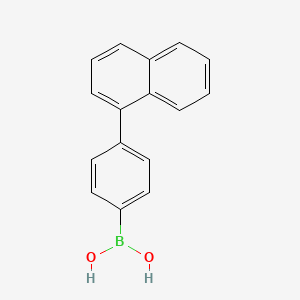
4-(Naphthalen-1-yl)phenylboronic acid
Descripción general
Descripción
“4-(Naphthalen-1-yl)phenylboronic acid” is a boronic acid derivative with the molecular formula C16H13BO2 . It is an off-white powder and is soluble in most polar organic solvents .
Molecular Structure Analysis
The molecular weight of “this compound” is 248.08 . The InChI and SMILES strings, which represent the structure of the molecule, are also provided .Physical And Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 449.4±48.0 °C and its density is predicted to be 1.23±0.1 g/cm3 . It is soluble in Tetrahydrofuran .Aplicaciones Científicas De Investigación
Luminescent Lanthanide Complexes
4-Naphthalen-1-yl-benzoic acid derivatives, related to 4-(Naphthalen-1-yl)phenylboronic acid, have been studied for their role in creating luminescent lanthanide complexes. These complexes exhibit significant fluorescence and large Stokes shifts in polar solvents, indicating efficient energy transfer, potentially useful in various photophysical applications (Kim, Baek, & Kim, 2006).
Anticancer Evaluation
Derivatives of naphthalen-1-yl compounds have been synthesized and evaluated for their anticancer properties. Specifically, compounds derived from naphthalen-1-ylmethyl have shown moderate activity against breast cancer cell lines, indicating potential therapeutic applications in cancer treatment (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Fluorescent Detection of Fluoride
Naphthalene diimide boronic acid derivatives have been employed as selective sensors for fluoride. These sensors utilize anion–π interactions and the cooperative effect of boronic acid groups, demonstrating high selectivity and efficiency in fluoride detection (Solís-Delgado, Ochoa-Terán, Yatsimirsky, & Pina-Luis, 2016).
Synthesis of Functional Polymers
Research has explored the use of arylboronic acids, including phenylboronic acid, in the synthesis of polymers containing highly substituted naphthalenes. These polymers, due to their thermal and morphological stability, have potential applications in materials science (Gao et al., 2013).
Host Materials for OLEDs
Naphthalene-based materials have been developed as host materials for red phosphorescent organic light-emitting diodes (OLEDs). These materials demonstrate excellent device performance, indicating their potential in advancing OLED technology (Li et al., 2018).
Antibacterial Agents
Compounds derived from naphthalen-1-amine have been investigated for their antibacterial potential. These compounds, including 4-methyl-N-(naphthalen-1-yl) benzenesulfonamide, show potent activity against various bacterial strains, suggesting their use in antimicrobial therapies (Abbasi et al., 2015).
Vesicular Sensors for Saccharides
Amphiphiles containing naphthalene and phenylboronic acid have been synthesized to create fluorescent vesicular sensors. These sensors are capable of detecting saccharides, demonstrating potential applications in biosensing technologies (Li et al., 2007).
Mecanismo De Acción
Target of Action
4-(Naphthalen-1-yl)phenylboronic acid is a boronic acid derivative that is used as an organic synthesis intermediate
Mode of Action
Boronic acids are known to interact with various biological targets through the formation of reversible covalent bonds with hydroxyl groups .
Biochemical Pathways
Boronic acids are known to be involved in various organic reactions, including coupling reactions and condensation reactions .
Pharmacokinetics
It is soluble in tetrahydrofuran , which suggests that it may have good bioavailability.
Result of Action
As an organic synthesis intermediate, it is likely to be involved in the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . The presence of moisture can lead to the formation of boronic acid anhydrides, which may affect its reactivity .
Análisis Bioquímico
Biochemical Properties
4-(Naphthalen-1-yl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the field of molecular recognition and sensing. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. For instance, it can bind to glycoproteins and glycolipids, making it useful in the detection and quantification of these biomolecules . Additionally, this compound has been used in the development of fluorescent probes for bioimaging applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interact with cell surface receptors and enzymes, leading to changes in intracellular signaling cascades . These interactions can result in altered gene expression patterns and metabolic fluxes, ultimately affecting cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the formation of reversible covalent bonds with biomolecules containing diol groups, such as sugars and glycoproteins . This interaction can inhibit or activate enzymes, depending on the specific context and target. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. This compound is relatively stable under inert gas conditions (e.g., nitrogen or argon) at low temperatures (2-8°C) . Its long-term effects on cellular function can vary depending on the experimental conditions and duration of exposure. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can affect metabolic fluxes and metabolite levels by modulating the activity of key enzymes in these pathways . For example, it can inhibit or activate enzymes involved in carbohydrate metabolism, leading to changes in glucose and energy homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the cytoplasm, nucleus, or other organelles, where it can exert its effects on cellular processes . Its activity and function can be modulated by its subcellular localization, influencing its interactions with biomolecules and cellular targets .
Propiedades
IUPAC Name |
(4-naphthalen-1-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BO2/c18-17(19)14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHVXFQXTOIMQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657203 | |
| Record name | [4-(Naphthalen-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
870774-25-7 | |
| Record name | [4-(Naphthalen-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-Naphthyl)phenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[5-(4-Methoxyphenyl)-4-methyl-1,1-dioxido-3-oxoisothiazol-2(3H)-yl]methyl}benzoic acid](/img/structure/B1386981.png)
![[4-(3,3-Diethoxypropoxy)phenyl]boronic acid](/img/structure/B1386982.png)
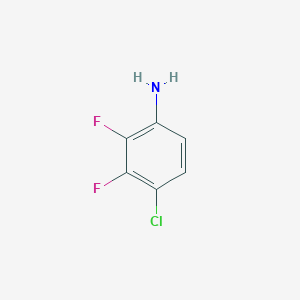
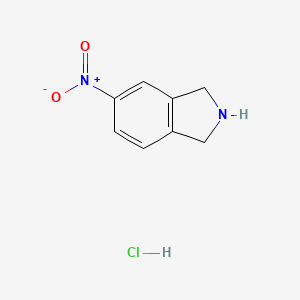
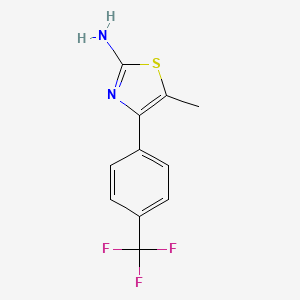
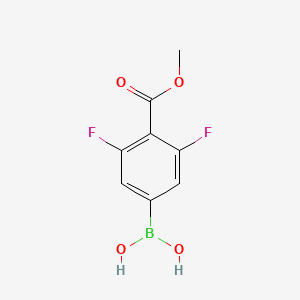
![3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B1386988.png)
![2-chloro-N-[2-(4-methylphenyl)ethyl]acetamide](/img/structure/B1386989.png)

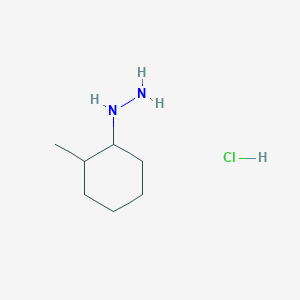
![(R)-(+)-2-Benzylhexahydropyrrolo[1,2-a]pyrazin-6(7H)-one](/img/structure/B1386997.png)
